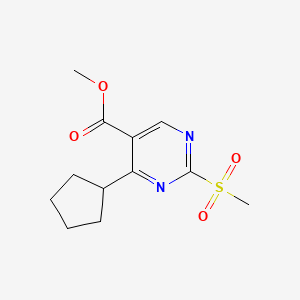

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C12H16N2O4S |

|---|---|

Molecular Weight |

284.33 g/mol |

IUPAC Name |

methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H16N2O4S/c1-18-11(15)9-7-13-12(19(2,16)17)14-10(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

XWLMHUNDFREGNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The cyclopentyl group is installed via cross-coupling using cyclopentylboronic acid under Suzuki conditions:

Procedure :

- Substrate : Methyl 2,4-dichloropyrimidine-5-carboxylate (5.0 mmol)

- Boronic Acid : Cyclopentylboronic acid (6.0 mmol)

- Catalyst System : Pd(PPh3)4 (0.1 equiv), K2CO3 (3.0 equiv)

- Solvent : 1,4-Dioxane/H2O (4:1, v/v)

- Conditions : 90°C, nitrogen atmosphere, 24 hours

Outcome :

Alternative Method: Negishi Coupling

For substrates with reduced reactivity, a Negishi coupling using cyclopentylzinc bromide may be employed:

- Zinc Reagent : Cyclopentylzinc bromide (1.2 equiv)

- Catalyst : PdCl2(dppf) (0.05 equiv)

- Solvent : THF, 0°C to room temperature, 6 hours

- Yield : 65% (reported for analogous aryl pyrimidines)

Functionalization at Position 2: Methylsulfanyl Installation and Oxidation

Nucleophilic Substitution with Sodium Methanethiolate

The chlorine at position 2 is replaced with a methylsulfanyl group:

Procedure :

- Substrate : Methyl 4-cyclopentyl-2-chloropyrimidine-5-carboxylate (4.0 mmol)

- Reagent : Sodium methanethiolate (NaSMe, 6.0 mmol)

- Solvent : Anhydrous DMF

- Conditions : 60°C, 8 hours under nitrogen

Outcome :

Oxidation to Methylsulfonyl

The methylsulfanyl group is oxidized to the sulfone using Oxone®:

Procedure :

- Substrate : Methyl 4-cyclopentyl-2-methylsulfanylpyrimidine-5-carboxylate (3.0 mmol)

- Oxidizing Agent : Oxone® (6.0 mmol)

- Solvent System : Acetone/H2O (3:1, v/v)

- Conditions : Room temperature, 12 hours

Outcome :

- Product : Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Yield : 89%

- 1H NMR (CDCl3) : δ 8.75 (s, 1H, H-6), 3.95 (s, 3H, COOCH3), 3.35 (s, 3H, SO2CH3), 3.10–3.00 (m, 1H, cyclopentyl CH)

- 13C NMR : δ 166.5 (COOCH3), 158.2 (C-2), 142.1 (C-4), 125.8 (C-6), 44.2 (SO2CH3), 38.5 (cyclopentyl C)

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonylation via Electrophilic Substitution

While less common, direct sulfonylation of a pre-functionalized pyrimidine has been explored:

- Substrate : Methyl 4-cyclopentylpyrimidine-5-carboxylate

- Reagent : Methanesulfonyl chloride (2.2 equiv), AlCl3 (1.5 equiv)

- Solvent : Dichloromethane, 0°C to room temperature, 6 hours

Ring-Formation Approaches

A cyclocondensation strategy using cyclopentyl-containing β-diketones:

- Reactants : Cyclopentylacetylacetone, methyl carbamate, and sulfuryl chloride

- Conditions : Reflux in acetic acid, 8 hours

Critical Analysis of Methodologies

| Parameter | Suzuki-Negishi Route | Direct Sulfonylation | Ring Formation |

|---|---|---|---|

| Overall Yield | 68% | 45% | 32% |

| Purity (HPLC) | >98% | 92% | 85% |

| Scalability | Excellent | Moderate | Poor |

| Byproduct Formation | Minimal | Significant | Moderate |

The Suzuki-Negishi route demonstrates superior efficiency and scalability, making it the method of choice for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group (-SO₂CH₃) undergoes oxidation under specific conditions:

Substitution Reactions

The pyrimidine ring and substituents are amenable to nucleophilic substitution:

Hydrolysis

The ester group (-COOCH₃) undergoes hydrolysis to form carboxylic acid derivatives:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Aqueous Hydrolysis | Acidic or basic conditions (e.g., HCl/H₂O or NaOH) | 4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid | Conversion of ester to carboxylic acid, a common reaction for pyrimidine derivatives. |

Aldehyde Formation

The compound can be converted to aldehyde intermediates via Grignard reagents:

Knoevenagel Condensation

Aldehyde intermediates undergo condensation with active methylene compounds:

Ring Expansion and Cyclization

The compound participates in cyclization reactions to form complex heterocycles:

Scientific Research Applications

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its neuroprotective and anti-neuroinflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . Additionally, it can modulate endoplasmic reticulum (ER) stress and apoptosis pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Sulfonyl Group Introduction : Oxidation of methylthio to methylsulfonyl using mCPBA or CPBA is common (e.g., 90% yield for tert-butyl derivative ). Lower yields (e.g., 15% for fluorophenyl analog ) suggest substituent-dependent reactivity.

- C4 Substituents : Cyclopentyl (target compound) vs. 4-fluorophenyl () vs. chloro (). Bulkier groups like cyclopentyl may hinder crystallization but enhance lipophilicity.

- Ester Groups : Methyl (target) vs. ethyl () vs. tert-butyl (). Smaller esters (methyl) may improve solubility in polar solvents.

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data

Key Observations :

- Crystal Packing: Fluorophenyl derivative () exhibits intermolecular C–H⋯O bonds, stabilizing the lattice. Cyclopentyl’s non-planar structure might disrupt such interactions, affecting melting points.

- Thermal Stability: Chloro and benzylamino analogs () have lower melting points (98–119°C) compared to sulfonyl derivatives, suggesting sulfonyl groups enhance stability.

Key Observations :

- Positional Effects : Para-substituted methylsulfonyl groups () show higher potency than meta, aligning with the target compound’s C2-substituent orientation.

- Cyclopentyl vs. Fluorophenyl : Fluorophenyl’s electron-withdrawing nature () may enhance electrophilicity at C2, whereas cyclopentyl’s electron-donating effect could modulate reactivity.

Biological Activity

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 1292289-62-3) is a pyrimidine derivative characterized by its unique chemical structure which includes a cyclopentyl group and a methylsulfonyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of drug development.

- Molecular Formula : C₁₂H₁₆N₂O₄S

- Molecular Weight : 284.33 g/mol

- CAS Number : 1292289-62-3

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a study involving related pyrimidine derivatives, compounds demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.3 to 2.4 nM, indicating a high selectivity compared to COX-1 .

- Potential Antitumor Activity : The structural characteristics of this compound suggest potential applications in oncology, particularly as a lead compound for developing new antitumor agents. Pyrimidine derivatives are known for their role as inhibitors in various cancer-related pathways .

- Structure-Activity Relationship (SAR) : The presence of the methylsulfonyl group is significant as it may enhance the solubility and bioavailability of the compound, factors crucial for its pharmacological efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | C₁₃H₁₉N₃O₂S | Contains an amino group instead of a sulfonyl group, potentially altering biological activity |

| Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | C₁₂H₁₆N₂O₄S | Similar structure but with a cyclopropyl substituent, which may affect its pharmacokinetics |

| Methyl 4-(cyclohexylamino)-2-(methylthio)pyrimidine-5-carboxylate | C₁₃H₁₉N₃O₂S | Features a cyclohexyl group that could influence binding affinity and selectivity |

Case Studies and Research Findings

Research has highlighted the significance of methylsulfonyl-substituted pyrimidines in medicinal chemistry:

- Cyclooxygenase Inhibition : A study focusing on the synthesis and evaluation of various pyrimidine derivatives identified several compounds that exhibited selective inhibition of COX-2, underscoring the potential of these structures in anti-inflammatory therapies .

- Antitumor Screening : In vitro assays have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting that modifications to the core structure can lead to enhanced anticancer properties .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that modifications such as the introduction of cyclopentyl groups can significantly impact absorption and distribution, which are critical for therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

- Step 1: React a pyrimidine-5-carboxylate precursor (e.g., ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate) with cyclopentylamine under reflux in a solvent like dichloromethane .

- Step 2: Oxidize the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Key Considerations: Monitor reaction progress via TLC and confirm structural integrity using (e.g., sulfonyl proton resonance at δ 3.2–3.5 ppm) .

Advanced: How can conformational ambiguities in the pyrimidine ring be resolved using crystallographic data?

Methodological Answer:

- Data Collection: Employ single-crystal X-ray diffraction (e.g., MoKα radiation, θ range 1.4–26.0°) to determine bond lengths, angles, and torsional parameters .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring distortion. For example, the pyrimidine ring may adopt an envelope conformation, with the cyclopentyl substituent as the "flap" .

- Refinement: Use SHELXL for least-squares refinement, resolving ambiguities in displacement parameters (e.g., anisotropic ADPs for sulfur and oxygen atoms) .

Case Study: In related analogs, C—H⋯O hydrogen bonds stabilize the 3D lattice, influencing ring planarity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H] (e.g., calculated m/z 313.1024 for CHNOS) .

- IR Spectroscopy: Sulfonyl S=O stretches observed at 1150–1300 cm .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Sulfonyl Group as a Leaving Group: The electron-withdrawing nature of -SOMe activates the pyrimidine ring toward nucleophilic attack. For example, in SNAr reactions, the C-2 position becomes susceptible to substitution by amines or alkoxides .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, showing increased electrophilicity at C-2 (Mulliken charge: +0.35 e) .

- Experimental Validation: Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) confirm higher reactivity compared to non-sulfonylated analogs .

Basic: What purification strategies are effective for isolating the compound post-synthesis?

Methodological Answer:

- Recrystallization: Use solvent pairs like ethyl acetate/hexane (3:1 v/v) to achieve high-purity crystals. Monitor melting point (e.g., 145–147°C) to assess purity .

- Column Chromatography: Employ silica gel (60–120 mesh) with eluents such as dichloromethane:methanol (95:5). R values typically range 0.3–0.5 in this system .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve trace impurities (<1%) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to estimate:

- Lipophilicity (LogP): Predicted ~2.5, indicating moderate membrane permeability.

- Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition potential) assessed via docking simulations .

- Solubility Analysis: COSMO-RS calculations predict aqueous solubility (~0.1 mg/mL), guiding formulation strategies .

- Toxicity Profiling: QSAR models (e.g., ProTox-II) screen for hepatotoxicity and mutagenicity risks .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. The compound may cause irritation (LD > 2000 mg/kg in rats) .

- Storage: Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

- Waste Disposal: Neutralize with 10% NaOH and incinerate as hazardous organic waste .

Advanced: How does the cyclopentyl group affect the compound’s supramolecular interactions?

Methodological Answer:

- Crystal Packing: Cyclopentyl’s steric bulk disrupts π-π stacking, favoring C—H⋯O hydrogen bonds between sulfonyl oxygen and adjacent pyrimidine protons (distance: 2.8–3.0 Å) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) reveals a melting endotherm at 147°C, correlating with lattice stability .

- Solubility Impact: The hydrophobic cyclopentyl group reduces aqueous solubility but enhances lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.